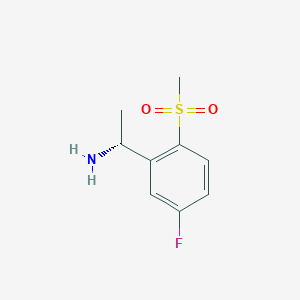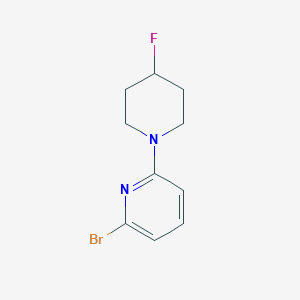
4-(5-Methylthiophen-2-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Methylthiophen-2-yl)benzaldehyde: is an organic compound with the molecular formula C12H10OS . It consists of a benzaldehyde moiety substituted with a 5-methylthiophene group at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(5-Methylthiophen-2-yl)benzaldehyde typically involves the following steps:
Thiophene Functionalization: The starting material, 5-methylthiophene, undergoes functionalization to introduce a formyl group at the 2-position. This can be achieved through Vilsmeier-Haack formylation using N,N-dimethylformamide and phosphorus oxychloride.
Aldehyde Formation: The formylated thiophene is then subjected to a Friedel-Crafts acylation reaction with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired this compound
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
4-(5-Methylthiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid
Major Products:
Oxidation: 4-(5-Methylthiophen-2-yl)benzoic acid.
Reduction: 4-(5-Methylthiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Chemistry:
4-(5-Methylthiophen-2-yl)benzaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials .
Biology:
In biological research, this compound is used to study the interactions between thiophene derivatives and biological macromolecules. It can be employed in the design of bioactive molecules and probes for biochemical assays .
Medicine:
It can be used as a starting material for the synthesis of drug candidates targeting various diseases, including cancer, inflammation, and infectious diseases .
Industry:
In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable for developing advanced materials with specific functionalities .
Mecanismo De Acción
The mechanism of action of 4-(5-Methylthiophen-2-yl)benzaldehyde depends on its specific application
Electrophilic Interactions: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity.
Aromatic Interactions: The thiophene ring can participate in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their structure and function
Comparación Con Compuestos Similares
4-(2-Thienyl)benzaldehyde: Similar structure but with an unsubstituted thiophene ring.
4-(5-Bromothiophen-2-yl)benzaldehyde: Similar structure but with a bromine substituent on the thiophene ring.
4-(5-Methylfuran-2-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring
Uniqueness:
4-(5-Methylthiophen-2-yl)benzaldehyde is unique due to the presence of the 5-methylthiophene group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Propiedades
Fórmula molecular |
C12H10OS |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
4-(5-methylthiophen-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-8H,1H3 |
Clave InChI |
VBEUXSGEBOJGLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)





![Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B12072130.png)
